Hexestrol

Catalog No.
S529913
CAS No.
84-16-2
M.F
C18H22O2
M. Wt
270.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexestrol

CAS Number

84-16-2

Product Name

Hexestrol

IUPAC Name

4-[(4S)-4-(4-hydroxyphenyl)hexan-3-yl]phenol

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

InChI

InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/t17-,18?/m1/s1

InChI Key

PBBGSZCBWVPOOL-QNSVNVJESA-N

SMILES

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O

Solubility

FREELY SOL IN ETHER; SOL IN ACETONE, ALCOHOL, METHANOL, DILUTE SOLN OF ALKALI HYDROXIDES, VEGETABLE OILS UPON SLIGHT WARMING; SLIGHTLY SOL IN BENZENE, CHLOROFORM; PRACTICALLY INSOL IN WATER, DIL MINERAL ACIDS

Synonyms

Dihydrodiethylstilbestrol, Hexestrol, Hexestrol, (R*,R*)-(+-)-Isomer, Hexestrol, (R*,S*)-Isomer, Hexestrol, (R-(R*,R*))-Isomer, Hexestrol, (S-(R*,R*))-Isomer

Canonical SMILES

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O

Isomeric SMILES

CC[C@H](C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O

Description

The exact mass of the compound Hexestrol is 270.162 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as freely sol in ether; sol in acetone, alcohol, methanol, dilute soln of alkali hydroxides, vegetable oils upon slight warming; slightly sol in benzene, chloroform; practically insol in water, dil mineral acids. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9894. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Bibenzyls - Dihydrostilbenoids. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Studying Estrogen Receptors and Signaling Pathways

One primary application of hexestrol lies in research on estrogen receptors and the downstream signaling pathways they activate. Hexestrol binds to estrogen receptors (ERs) in target tissues similar to natural estrogen. This binding triggers a cascade of cellular events that regulate various physiological and biochemical processes [1].

Researchers can utilize hexestrol to understand how ERs function and how they influence gene expression, cell proliferation, and other estrogen-mediated effects. Additionally, hexestrol with a stable isotope deuterium incorporated (hexestrol-d4) offers enhanced stability, making it particularly useful in such studies [2].

[1] SCBT - Santa Cruz Biotechnology: Hexestrol-d4 [2] Same as source [1]

Hexestrol is a synthetic non-steroidal estrogen that belongs to the class of compounds known as phenolic estrogens. Its chemical formula is C18H22O2C_{18}H_{22}O_{2} and it has a molecular weight of approximately 270.37 g/mol. Hexestrol is structurally related to diethylstilbestrol, featuring a biphenyl structure with hydroxyl groups that confer estrogenic activity. Historically, it was used in clinical settings for various hormonal treatments, including prostate cancer and menopausal symptoms, but its use has been largely withdrawn due to safety concerns and potential carcinogenic effects .

Hexestrol mimics the action of natural estrogens by binding to estrogen receptors (ERs) alpha and beta with high affinity []. This binding triggers various cellular responses associated with estrogen signaling, which can be beneficial or detrimental depending on the context.

In the context of cancer treatment, Hexestrol's ability to bind ERs in cancer cells can potentially inhibit their growth or promote cell death []. However, this mechanism is not entirely selective, and Hexestrol can also interact with healthy tissues expressing ERs, leading to potential side effects [].

Hexestrol is a potentially hazardous compound due to its estrogenic activity. Studies have linked it to an increased risk of developing certain cancers, including endometrial cancer [].

Here are some specific safety concerns:

  • Carcinogenicity: Exposure to Hexestrol has been linked to an increased risk of developing certain cancers [].
  • Reproductive toxicity: Hexestrol can disrupt normal hormonal function and fertility [].
  • Other potential hazards: Limited data suggests Hexestrol might exhibit mutagenic properties [].
, particularly oxidation and conjugation. For instance, it can be metabolized in the liver to form hydroxylated derivatives such as 3'-hydroxyhexestrol and 3',4'-hexestrol quinone. The latter can react further with amines to produce N-ethyl-aminohexestrol through Michael addition reactions . Additionally, hexestrol's metabolism can lead to the formation of several metabolites that may exhibit different biological activities and toxicity profiles .

Key Reactions:

  • Oxidation: Conversion to 3',4'-hexestrol quinone.
  • Conjugation: Formation of N-ethyl-aminohexestrol with amines.
  • Hydroxylation: Generation of hydroxylated metabolites.

Hexestrol exhibits significant estrogenic activity by binding to estrogen receptors, influencing various biological processes such as cell proliferation and differentiation. It has been shown to affect reproductive health, particularly in females, where it can disrupt oocyte quality and mitochondrial function . In animal studies, hexestrol has been associated with carcinogenic effects, particularly renal carcinoma in male Syrian hamsters when administered at certain dosages .

Effects on Oocytes:

  • Mitochondrial Dysfunction: Alters mitochondrial dynamics leading to DNA damage.
  • Cell Cycle Arrest: Affects meiotic progression in oocytes.

Hexestrol can be synthesized through several methods, including:

  • Wurtz Reaction: Involves the dimerization of 1-bromo-1-(4-methoxyphenyl)propane using sodium or other metals as reducing agents .
  • Catalytic Reactions: Utilizes organometallic compounds in reactions with heavy-metal salts to form hexestrol derivatives .
  • Hydrogenation Processes: Hydrogenated derivatives of diethylstilbestrol can also yield hexestrol through specific catalytic conditions.

Hexestrol has been shown to interact with various drugs and biological systems. For example:

  • It may decrease the anticoagulant effects of Acenocoumarol, indicating significant drug-drug interactions that could affect therapeutic outcomes .
  • Hexestrol's estrogen receptor binding affinity suggests potential interactions with other endocrine-active compounds.

Hexestrol shares structural similarities with several other synthetic estrogens and phenolic compounds. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Characteristics
DiethylstilbestrolSimilar biphenyl structureStronger estrogenic activity; historically more prevalent in clinical use
EstradiolSteroidal structureNaturally occurring hormone; more potent than hexestrol
StilbestrolSimilar biphenyl structureUsed primarily for veterinary applications; less common than hexestrol
MethoxyhexestrolHydroxylated derivativeExhibits modified biological activity compared to hexestrol

Notable Similar Compounds:

  • Diethylstilbestrol
  • Estradiol
  • Stilbestrol
  • Methoxyhexestrol

Hexestrol's unique position arises from its specific structural modifications that influence its metabolic pathways and biological activities compared to these related compounds. Its historical use and subsequent withdrawal highlight the importance of assessing the safety profiles of synthetic hormones in both clinical and agricultural contexts.

Purity

>98% (or refer to the Certificate of Analysis)

Color/Form

NEEDLES FROM BENZENE, THIN PLATES FROM DIL ALC
WHITE CRYSTALLINE POWDER

XLogP3

5.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

270.161979940 g/mol

Monoisotopic Mass

270.161979940 g/mol

Heavy Atom Count

20

Odor

ODORLESS

Appearance

Solid powder

Melting Point

185-188 °C
CRYSTALS; MP: 137-139 °C /DIACETATE/
CRYSTALS FROM PETROLEUM ETHER; MP: 127-128 °C /DIPROPIONATE/

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

10BI795R7D

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H350 (100%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Antineoplastic Agents, Hormonal; Estrogens, Non-Steroidal
A SYNTHETIC ESTROGEN.
OSTEOPOROSIS...SENILE OSTEOPOROSIS.../&/...POSTMENOPAUSAL OSTEOPOROSIS. ... DEMONSTRATED THAT, AFTER SEVERAL MO OF ESTROGEN REPLACEMENT IN POSTMENOPAUSAL PT, CALCIUM BALANCE BECOMES POSITIVE & PLASMA ALKALINE PHOSPHATASE ACTIVITY & BONE RESORPTION DECR TO NORMAL. /ESTROGENS/
HIRSUTISM. .../IF/ MILD ANDROGENIC INFLUENCE OF OVARIAN...IS SUSPECTED. ... SUPPRESSION OF OVARY WITH ESTROGEN MAY BE WORTHWHILE. ... PREVENTION OF HEART ATTACKS. ...FAVORED POSITION OF WOMEN IN INCIDENCE OF FATAL MYOCARDIAL INFARCTION, ESTROGEN THERAPY HAS BEEN TRIED AS PROPHYLACTIC MEASURE IN MEN. /ESTROGENS/
For more Therapeutic Uses (Complete) data for HEXESTROL (11 total), please visit the HSDB record page.

Pharmacology

Hexestrol is a synthetic hydrogenated derivative of diethylstilbestrol (DES). Hexestrol exhibits strong affinity for estrogen receptors that are overexpressed in some types of cancers. When conjugated with a neoplastic drug, hexestrol may selectively concentrate the cytotoxic agent in estrogen receptor-rich tumors. This agent may also be mutagenic. (NCI04)

MeSH Pharmacological Classification

Estrogens, Non-Steroidal

Mechanism of Action

...INCR IN SYNTHESIS OF VARIOUS TYPES OF RNA & PROTEIN...STIMULATION OF DNA SYNTHESIS... IT IS NOT CLEAR WHETHER PROMINENT...STIMULATION OF RNA SYNTHESIS IS RESULT OF INCR RNA POLYMERASE ACTIVITY, INCR CHROMATIN TEMPLATE ACTIVITY, ALTERED NUCLEAR TRANSPORT PHENOMENA, OR COMBINATIONS THEREOF. /ESTROGENS/
...AS RESULT OF...NUCLEAR BINDING...METABOLIC ALTERATIONS ENSUE. ...MRNA & CERTAIN SPECIFIC BUT UNKNOWN PROTEINS ARE APPARENTLY SYNTHESIZED RAPIDLY, PERHAPS BECAUSE OF UNMASKING OF RESTRICTED REGIONS OF DNA. /ESTROGENS/
ESTROGENS ARE LARGELY RESPONSIBLE FOR CHANGES THAT TAKE PLACE @ PUBERTY IN GIRLS, &...FOR TANGIBLE & INTANGIBLE ATTRIBUTES OF FEMININITY. BY DIRECT ACTION, THEY CAUSE GROWTH & DEVELOPMENT OF VAGINA, UTERUS, & FALLOPIAN TUBES. /ESTROGENS/

Pictograms

Health Hazard

Health Hazard

Other CAS

84-16-2
5635-50-7

Absorption Distribution and Excretion

ENOUGH MATERIAL CAN BE ABSORBED PERCUTANEOUSLY OR BY RESPIRATORY ROUTE TO PRODUCE...EFFECTS. /ESTROGENS/
STUDIES WITH RADIOACTIVE...HEXESTROL...HAVE CONFIRMED...REPORTS THAT...COMPD ARE RAPIDLY ABSORBED INTO ANIMAL BODY AND...EXCRETED IN FECES AND URINE. PROPORTION EXCRETED...IS...70% IN FECES AND 30% IN URINE...
...TRACES OF...HEXESTROL COULD BE FOUND IN TISSUES 24 HR AFTER...ADMIN TO SHEEP AND GOATS... CONTINUED ADMIN...TO FATTENING STOCK MAY LEAD TO... ACCUMULATION IN EDIBLE PARTS OF CARCASS ALTHOUGH EVIDENCE ON THIS SUBJECT IS CONTROVERSIAL.
ESTROGENS USED IN THERAPY ARE, IN GENERAL, READILY ABSORBED THROUGH SKIN, MUCOUS MEMBRANES, & GI TRACT. WHEN THEY ARE APPLIED FOR LOCAL ACTION, ABSORPTION IS OFTEN SUFFICIENT TO CAUSE SYSTEMIC EFFECTS... /ESTROGENS/

Metabolism Metabolites

HEXESTROL YIELDS HEXESTROL-BETA-D-GLUCURONIDE IN RABBIT; JELLINCK PH, BIOCHEM J, 58, 262 (1954). /FROM TABLE/

Wikipedia

Hexestrol

Drug Warnings

HEXESTROL IS CONTRAINDICATED DURING PREGNANCY.
CONTRAINDICATIONS TO...USE ARE THROMBOEMBOLIC DISORDERS OR PAST HISTORY OF THESE CONDITIONS, MARKEDLY IMPAIRED HEPATIC FUNCTION, KNOWN OR SUSPECTED CARCINOMA OF BREAST OR OTHER ESTROGEN-DEPENDENT NEOPLASIA, & UNDIAGNOSED GENITAL BLEEDING. /ESTROGENS/
IN WOMEN, CHRONIC USE MAY CAUSE SPOTTING OR BREAKTHROUGH VAGINAL BLEEDING; AFTER DISCONTINUATION, WITHDRAWAL BLEEDING USUALLY OCCURS. /ESTROGENS/

Methods of Manufacturing

FROM ANETHOLE HYDROGEN BROMIDE: CAMPBELL ET AL, PROC ROY SOC B128, 253 (1940)...US PATENT 2,357,985 (1944)... BY REDUCTION OF GRIGNARD COMPD WITH COBALTOUS CHLORIDE: KHARASCH ET AL, J AM CHEM SOC 65, 491 (1943).

Analytic Laboratory Methods

HEXESTROL, QUALITATIVE IDENTIFICATION: ULTRAVIOLET & INFRARED SPECTROPHOTOMETRY.
HEXESTROL, OFFICIAL FINAL ACTION, DETERMINATION IN DRUGS (TABLETS): ULTRAVIOLET SPECTROPHOTOMETRY.
DEVELOPMENT OF COMPETITIVE PROTEIN-BINDING & RADIOIMMUNOASSAY METHODS HAS ACCELERATED INVESTIGATION IN THIS & OTHER AREAS (SEE NISWENDER & MIDGLEY, 1970; VANDE WIELE & DYRENFURTH, 1973). COMPARED TO BIOASSAY METHODS, THESE TECHNICS ARE GENERALLY SIMPLER & FASTER. /ESTROGENS/

Clinical Laboratory Methods

ELECTRON CAPTURE GLC DETERMINATION OF HEXESTROL RESIDUES IN BOVINE TISSUES.

Interactions

EFFECTS OF ESTROGENS CAN BE BLOCKED BY INHIBITORS OF RNA SYNTHESIS (DACTINOMYCIN) OR PROTEIN SYNTHESIS (CYCLOHEXIMIDE). /ESTROGENS/
ESTROGENS...INHIBIT ORAL ANTICOAGULANT ACTIVITY... OTHER INTERACTIONS INCL POTENTIATION OF TRICYCLIC ANTIDEPRESSANT ACTIVITY & REDUCTION OF BOTH PYRIDOXINE & FOLIC ACID LEVELS. PHENOBARBITAL INCR METABOLISM OF ESTROGENS... /ESTROGENS/

Stability Shelf Life

SENSITIVE TO LIGHT

Dates

Modify: 2023-08-15
1: Syasina IG, Shved NA. Hexestrol- and nonylphenol-induced differential vitellogenin synthesis in female and male barfin plaice Liopsetta pinnifasciata. Environ Toxicol Pharmacol. 2015 Mar;39(2):597-605. doi: 10.1016/j.etap.2015.01.014. Epub 2015 Feb 2. PubMed PMID: 25682006.
2: Chen X, Ma Y, Chen D, Ma M, Li C. Electrochemical fabrication of polymerized imidazole-based ionic liquid bearing pyrrole moiety for sensitive determination of hexestrol in chicken meat. Food Chem. 2015 Aug 1;180:142-9. doi: 10.1016/j.foodchem.2015.02.038. Epub 2015 Feb 14. PubMed PMID: 25766811.
3: Hu WY, Kang XJ, Zhang C, Yang J, Ling R, Liu EH, Li P. Packed-fiber solid-phase extraction coupled with high performance liquid chromatography-tandem mass spectrometry for determination of diethylstilbestrol, hexestrol, and dienestrol residues in milk products. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Apr 15;957:7-13. doi: 10.1016/j.jchromb.2014.02.036. Epub 2014 Mar 2. PubMed PMID: 24636894.
4: Zhu Y, Qin Tan Y, Leung LK. Assessing placental corticotrophin-releasing hormone disruption by hexestrol in a cell model. Environ Toxicol Pharmacol. 2016 Dec;48:197-202. doi: 10.1016/j.etap.2016.10.003. Epub 2016 Oct 12. PubMed PMID: 27816005.
5: Pop AR, Groza I, Miclăuş V, Ciupe S, Muţiu G, Borzan M. The influence of hexestrol diacetate on gametogene function in male rabbit. Rom J Morphol Embryol. 2011;52(1 Suppl):413-7. PubMed PMID: 21424085.
6: Xu Q, Wang M, Yu S, Tao Q, Tang M. Trace analysis of diethylstilbestrol, dienestrol and hexestrol in environmental water by Nylon 6 nanofibers mat-based solid-phase extraction coupled with liquid chromatography-mass spectrometry. Analyst. 2011 Dec 7;136(23):5030-7. doi: 10.1039/c1an15494j. Epub 2011 Oct 12. PubMed PMID: 21994916.
7: de Oliveira JM, Simões MJ, Mora OA, Simões RS, Oliveira-Filho RM, Oliveira PB, Baracat EC, Soares JM Jr. Effects of hexestrol on mouse ovarian morphology and ovulation. Maturitas. 2008 Jun 20;60(2):153-7. doi: 10.1016/j.maturitas.2008.05.002. Epub 2008 Jun 17. PubMed PMID: 18562135.
8: Tobioka H, Kawashima R. Hexestrol residues and metabolites in the tissues of wethers injected with hexestrol dicaprylate or hexestrol. J Anim Sci. 1985 Feb;60(2):511-8. PubMed PMID: 2985528.
9: Liehr JG, Ballatore AM, Dague BB, Ulubelen AA. Carcinogenicity and metabolic activation of hexestrol. Chem Biol Interact. 1985 Oct;55(1-2):157-76. PubMed PMID: 2998630.
10: Nong S, Lin F, Huang X, Yuan D. Preparation of a stir bar sorptive extraction coating based on molecularly imprinted polymer and its application in the extraction of dienestrol and hexestrol in complicated samples. Se Pu. 2012 Nov;30(11):1133-42. PubMed PMID: 23451515.
11: Sakakibara Y, Oda T, Hirata A, Matsuhashi M, Sato Y. Effect of meso-hexestrol, a synthetic estrogen, on S-tubulin. Chem Pharm Bull (Tokyo). 1990 Dec;38(12):3419-22. PubMed PMID: 1965496.
12: George MJ, Marjanovic L, Williams DB. Picogram-level quantification of some growth hormones in bovine urine using mixed-solvent bubble-in-drop single drop micro-extraction. Talanta. 2015 Nov 1;144:445-50. doi: 10.1016/j.talanta.2015.06.070. Epub 2015 Jul 2. PubMed PMID: 26452846.
13: Tobioka H, Kawashima R. Gas-liquid chromatographic determination of hexestrol residues in adipose tissue. J Assoc Off Anal Chem. 1981 May;64(3):709-13. PubMed PMID: 6263853.
14: Sakakibara Y, Hasegawa K, Oda T, Saitô H, Kodama M, Hirata A, Matsuhashi M, Sato Y. Effects of synthetic estrogens, (R,R)-(+)-, (S,S)-(-)-, dl- and meso-hexestrol stereoisomers on microtubule assembly. Biochem Pharmacol. 1990 Jan 1;39(1):167-72. PubMed PMID: 2153376.
15: Zablocki JA, Katzenellenbogen JA, Carlson KE, Norman MJ, Katzenellenbogen BS. Estrogenic affinity labels: synthesis, irreversible receptor binding, and bioactivity of aziridine-substituted hexestrol derivatives. J Med Chem. 1987 May;30(5):829-38. PubMed PMID: 3033242.
16: Li L, Su M, Shi X, Wang Y, Wang M, He J. [Determination of estrogen residues in drinking water by on-line solid phase extraction based on sol-gel technique coupled with high performance liquid chromatography]. Se Pu. 2014 Feb;32(2):194-7. Chinese. PubMed PMID: 24822457.
17: Feil V, Aschbacher PW, Lamoureaux CH, Mansager ER. Carbon-14-labeled diethylstilbestrol synthesis by the McMurry method: concurrent formation of hexestrol. Science. 1977 Nov 4;198(4316):510-1. PubMed PMID: 910142.
18: Ouellet R, Rousseau J, Brasseur N, van Lier JE, Diksic M, Westera G. Synthesis, receptor binding, and target-tissue uptake of carbon-11 labeled carbamate derivatives of estradiol and hexestrol. J Med Chem. 1984 Apr;27(4):509-13. PubMed PMID: 6323712.
19: Kubista E, Grünberger W, Wolf G. [The effect of hexestrol on the breast in climacteric women (author's transl)]. Wien Med Wochenschr. 1979 Jan 15;129(1):16-9. German. PubMed PMID: 419761.
20: Katzenellenbogen JA, Myers HN, Johnson HJ Jr, kempton RJ, Carlson KE. Estrogen photoaffinity labels. 1. Chemical and radiochemical synthesis of hexestrol diazoketone and azide derivatives; photochemical studies in solution. Biochemistry. 1977 May 3;16(9):1964-70. PubMed PMID: 870033.

Explore Compound Types